6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by selectively inhibiting 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, which is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is involved in the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor kappa B (NF-κB) pathway, which are important for the survival and proliferation of B-cells. Inhibition of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one by TAK-659 blocks these signaling pathways, leading to apoptosis of B-cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to be a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell malignancies, including CLL and MCL. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In animal studies, TAK-659 has been well-tolerated, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with potential applications in the treatment of B-cell malignancies. TAK-659 has also been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not be effective in all patients with B-cell malignancies, and further studies are needed to determine its optimal dosing and treatment duration.
Orientations Futures
There are several future directions for the study of TAK-659. Further preclinical studies are needed to determine its efficacy in the treatment of B-cell malignancies, as well as its potential applications in other diseases. Clinical trials are also needed to evaluate the safety and efficacy of TAK-659 in humans. In addition, there is a need for the development of new 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one inhibitors with improved selectivity and pharmacokinetic properties. Finally, the development of combination therapies that target multiple signaling pathways may provide a more effective approach to the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chlorophenylacetic acid with piperidine to form 2-(2-chlorophenyl)acetyl)piperidine. This intermediate is then reacted with tert-butyl isocyanide and 3-bromo-5-chloropyridazine to form TAK-659. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential applications in scientific research, particularly in the field of oncology. 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with potential applications in the treatment of these and other B-cell malignancies.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-15-6-4-5-7-17(15)22/h4-9,16H,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWGXYISVEHBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.